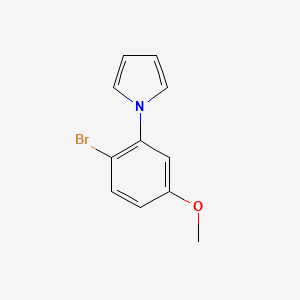

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromo-5-methoxyphenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-14-9-4-5-10(12)11(8-9)13-6-2-3-7-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDSREPFXNIJTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility Profile of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the novel compound 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole. Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity into a viable drug product.[1][2] For researchers, scientists, and drug development professionals, a thorough grasp of a compound's solubility in various organic solvents is paramount for successful process chemistry, formulation development, and preclinical studies.[3][4][5] This document outlines the fundamental principles governing solubility, provides a detailed, field-proven experimental protocol for its quantitative determination, and offers a structured approach to data interpretation. While specific experimental solubility data for 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole is not yet publicly available, this guide equips research teams with the necessary tools and knowledge to generate and interpret this crucial dataset.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

The journey of a new chemical entity from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's ultimate success.[2] It directly impacts bioavailability, manufacturability, and the ability to formulate a stable and effective dosage form.[3][4][5]

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole is a substituted phenylpyrrole, a class of compounds known for a wide range of biological activities.[6][7][8] As this molecule progresses through the drug discovery and development pipeline, a comprehensive understanding of its solubility in a variety of organic solvents becomes indispensable. This knowledge informs critical decisions in:

-

Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.[3][9]

-

Formulation Development: Enabling the creation of diverse dosage forms, from oral solids to parenteral solutions.[2][5]

-

Preclinical and Toxicological Studies: Preparation of dosing solutions for in vitro and in vivo assays.[5]

This guide is designed to provide a robust scientific and methodological foundation for characterizing the solubility profile of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like".[10][11][12] This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released upon the formation of solute-solvent interactions.[11]

The molecular structure of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole, with its aromatic phenyl and pyrrole rings, suggests a predominantly nonpolar character. However, the presence of the methoxy group and the nitrogen atom in the pyrrole ring introduces some polarity and potential for hydrogen bonding. Therefore, its solubility will be a nuanced function of the solvent's properties.

Key solvent characteristics that will influence the solubility of this compound include:

-

Polarity: Solvents are broadly classified as polar or nonpolar.[13][14] Polar solvents, like alcohols, have significant differences in electronegativity between their atoms, leading to a dipole moment. Nonpolar solvents, such as hydrocarbons, have a more even distribution of electron density.[13]

-

Hydrogen Bonding Capability: Solvents can be further categorized as protic (can donate a hydrogen bond) or aprotic (cannot donate a hydrogen bond).[13] The methoxy group and the pyrrole nitrogen in the target compound could potentially interact with protic solvents.

-

Dielectric Constant: This is a quantitative measure of a solvent's polarity.[13]

A systematic evaluation of solubility in a range of solvents with varying polarities and hydrogen bonding capabilities is essential to build a comprehensive solubility profile.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[1][15][16] It is a robust and reliable technique that involves allowing a compound to reach equilibrium in a given solvent over a set period, followed by quantifying the amount of dissolved solute.

Materials and Equipment

-

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole (analytical grade)

-

A selection of organic solvents (HPLC grade or equivalent purity) covering a range of polarities (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, isopropanol, ethanol, methanol)

-

Analytical balance

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator set at a consistent agitation speed.

-

Incubate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[19] Preliminary studies can be conducted to determine the optimal equilibration time.[19][20]

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.[1]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of calibration standards of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole of known concentrations in the chosen solvent.

-

Analyze the filtered sample and the calibration standards using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the compound in the filtered sample by interpolation from the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined from the HPLC analysis represents the solubility of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole in that specific solvent at the experimental temperature.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System and Best Practices

To ensure the trustworthiness of the generated data, the following practices are essential:

-

Purity of Materials: Use high-purity compound and solvents to avoid erroneous results.[9][15]

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.[13][15]

-

Equilibrium Confirmation: For a robust study, it may be necessary to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[19]

-

Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision.

-

Replicates: Perform each solubility determination in triplicate to assess the variability of the results.[19]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for determining the thermodynamic solubility of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole using the shake-flask method.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and organized table to facilitate comparison and analysis.

Table 1: Template for Recording the Solubility of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Nonpolar | n-Hexane | 0.1 | |||

| Toluene | 2.4 | ||||

| Moderately Polar | Dichloromethane | 3.1 | |||

| Ethyl Acetate | 4.4 | ||||

| Acetone | 5.1 | ||||

| Polar Aprotic | Acetonitrile | 5.8 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||||

| Polar Protic | Isopropanol | 3.9 | |||

| Ethanol | 4.3 | ||||

| Methanol | 5.1 |

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

By analyzing the data in this table, researchers can discern trends in solubility. For instance, if 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole exhibits higher solubility in toluene and dichloromethane compared to methanol, it would indicate a predominantly nonpolar character. Conversely, significant solubility in ethanol or acetone would suggest that the polar functionalities play a crucial role in the solvation process.

Conclusion and Future Directions

A comprehensive understanding of the solubility profile of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole is a foundational step in its journey through pharmaceutical development. The experimental protocol and theoretical framework presented in this guide provide a robust pathway for researchers to generate this critical dataset. The resulting solubility data will be instrumental in guiding rational solvent selection for synthesis and purification, enabling the design of effective formulations, and ensuring the reliability of preclinical studies. As the development of this compound progresses, further studies, such as determining its solubility in biorelevant media and its pH-solubility profile, will be necessary to fully characterize its biopharmaceutical properties.

References

- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.

- Yaseen, G., & Ahmad, M. (2023, September 15). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.

- Gani, R., et al. (n.d.). Solvent selection methodology for pharmaceutical processes: Solvent swap.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Haltermann, H. (2020, September 4). How to make the right choice when buying solvents for the pharmaceutical industry.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Raghavendra Institute of Pharmaceutical Education and Research. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Slideshare.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

- Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.

- World Health Organiz

- Chemistry LibreTexts. (2020, June 29).

- Unknown. (n.d.). solubility experimental methods.pptx.

- Fu, J. K., & Luthy, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 328-345.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Wang, X., et al. (2016).

- PubMed. (2016, March 21).

- Lund University Publications. (n.d.).

- Drug Development & Delivery. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- World Health Organization. (2018, July 2).

- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- Wang, Y., et al. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Molecules, 29(13), 3189.

- Royal Society of Chemistry. (n.d.). Introducing the substituted azobispyrrole framework: synthesis and properties.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Smolecule. (2023, August 15). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione.

- Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility.

- Ghorab, M. M., et al. (2017).

- Ghorab, M. M., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Monatshefte für Chemie - Chemical Monthly, 152(10), 1241-1249.

- BenchChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide - CAS 123027-99-6.

- BenchChem. (2025). Solubility Profile of 1,2,5-Triphenylpyrrole in Organic Solvents: A Technical Guide.

- Arshad, S., et al. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2282.

- BLDpharm. (n.d.). 1467907-75-0|1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.

- MedchemExpress.com. (n.d.).

- MilliporeSigma. (n.d.). 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine.

- NIST. (n.d.). Pyrrole. NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. rjpls.org [rjpls.org]

- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 6. Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates | MDPI [mdpi.com]

- 7. Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. haltermann-carless.com [haltermann-carless.com]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. reddit.com [reddit.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. fda.gov [fda.gov]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. who.int [who.int]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Commercial availability of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole

An In-depth Technical Guide to 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole

Introduction

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole is a substituted N-aryl pyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The pyrrole ring is a fundamental scaffold in numerous natural products and pharmacologically active molecules.[2] The specific substitution pattern of a bromo and a methoxy group on the N-phenyl ring of this particular molecule suggests its potential as a versatile intermediate for the synthesis of more complex molecular architectures. The electronic properties conferred by the halogen and methoxy substituents can influence the biological activity and pharmacokinetic properties of its derivatives, making it a valuable building block for drug discovery programs.[3] This guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, its predicted physicochemical and spectroscopic properties, and its potential applications for researchers and drug development professionals.

Commercial Availability and Sourcing

Direct, off-the-shelf commercial availability of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole is limited, and it is not typically listed in the catalogs of major chemical suppliers. Its sourcing for research and development purposes generally falls into the category of custom synthesis or acquisition from specialized fine chemical producers. While the exact compound is not widely stocked, several suppliers offer structurally related N-aryl pyrroles, indicating a capability for its synthesis on demand.

Below is a table of suppliers for closely related compounds, which may be potential sources for custom synthesis inquiries.

| Supplier | Related Compound | CAS Number | Notes |

| BLDpharm | 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 1467907-75-0 | A dimethylated analog, suggesting experience with the core scaffold.[4] |

| Sigma-Aldrich | Various Bromo-pyrrole derivatives | Multiple | Offers a wide range of substituted pyrroles, indicating synthetic capabilities. |

| A2B Chem | 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide | 2643335-41-3 | A more complex molecule containing a bromo-methoxy-phenyl moiety.[5] |

| AOBChem | 1-(2-Bromophenyl)-1H-pyrrole | 69907-27-3 | A close structural analog lacking the methoxy group.[6] |

Synthesis and Manufacturing

The most direct and established method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[8] For the synthesis of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole, the logical precursors are 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to succinaldehyde (the 1,4-dicarbonyl component), and 2-bromo-5-methoxyaniline.

Proposed Synthetic Scheme: Paal-Knorr Reaction

Caption: Paal-Knorr synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

2-Bromo-5-methoxyaniline

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a solution of 2-bromo-5-methoxyaniline (1.0 eq) in ethanol, add glacial acetic acid (10 vol%).

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid or oil |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DCM, Ethyl Acetate) |

Predicted Spectroscopic Data

The following data are predicted and should be confirmed by experimental analysis.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | m | 2H | Ar-H |

| ~7.0-6.8 | m | 3H | Ar-H & Pyrrole-H |

| ~6.4 | t | 2H | Pyrrole-H |

| ~3.8 | s | 3H | OCH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | Ar-C-O |

| ~140 | Ar-C-N |

| ~133 | Ar-C |

| ~122 | Pyrrole-C |

| ~120 | Ar-C |

| ~118 | Ar-C |

| ~115 | Ar-C-Br |

| ~110 | Pyrrole-C |

| ~56 | OCH₃ |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H (aromatic) |

| ~2950-2850 | C-H (aliphatic) |

| ~1600-1450 | C=C (aromatic) |

| ~1250 | C-O (aryl ether) |

| ~750 | C-Br |

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.[9]

Applications in Research and Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][10] The presence of both a bromine atom and a methoxy group on the N-phenyl ring of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole suggests several avenues for its application in drug discovery.

-

Anticancer Research: Halogen and methoxy substituents on the phenyl ring of pyrrole-based compounds have been shown to be important for their activity against various cancer cell lines.[3] This compound could serve as a precursor for novel agents targeting specific kinases or other signaling pathways implicated in cancer.

-

Antimicrobial Drug Development: Pyrrole derivatives have been investigated for their antibacterial and antifungal properties.[11] The lipophilicity and electronic nature of the bromo and methoxy groups could be exploited to optimize the activity and selectivity of new antimicrobial agents.

-

CNS Disorders: The structural motifs present in this molecule are found in compounds with activity in the central nervous system. Further derivatization could lead to novel ligands for various CNS receptors.

Hypothetical Target Pathway: Kinase Inhibition

Many N-aryl pyrroles have been developed as kinase inhibitors. The following diagram illustrates a hypothetical mechanism where a derivative of the title compound could act as a Type I kinase inhibitor, competing with ATP for the binding site in the kinase domain of a signaling protein.

Caption: Hypothetical kinase inhibition by a pyrrole derivative.

Conclusion

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole represents a valuable, albeit not widely commercialized, building block for chemical synthesis and drug discovery. Its synthesis can be readily achieved through established methods like the Paal-Knorr reaction. While experimental data is sparse, its physicochemical and spectroscopic properties can be reliably predicted, providing a solid foundation for its characterization. The structural features of this compound make it a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides the necessary foundational information for researchers to source, synthesize, and utilize this compound in their research endeavors.

References

-

Taylor & Francis Online. Novel Synthesis of N-Arylpyrrole, Pyrrolo[1,2-a]quinazoline, and Pyrrolo[3,4-d]pyridazine Derivatives. [Link]

-

MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

-

HFC12628. Methyl 5-bromo-1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrrole-2-carboxylate. [Link]

-

National Center for Biotechnology Information. Bioactive pyrrole-based compounds with target selectivity. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

National Center for Biotechnology Information. Recent Advancements in Pyrrole Synthesis. [Link]

-

Royal Society of Chemistry. One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst. [Link]

-

SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Royal Society of Chemistry. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. [Link]

-

National Center for Biotechnology Information. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]

-

National Center for Biotechnology Information. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. [Link]

-

arXiv. Artificial intelligence in spectroscopy: advancing chemistry from prediction to generation and beyond. [Link]

-

AOBChem. 1-(2-Bromophenyl)-1H-pyrrole. [Link]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1467907-75-0|1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole|BLD Pharm [bldpharm.com]

- 5. a2bchem.com [a2bchem.com]

- 6. aobchem.com [aobchem.com]

- 7. synarchive.com [synarchive.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Note: Optimized Clauson-Kaas Synthesis of N-(2-bromo-5-methoxyphenyl)pyrrole

Topic: Clauson-Kaas reaction conditions for 2-bromo-5-methoxyaniline Content Type: Application Note & Protocol

Executive Summary

The synthesis of N-(2-bromo-5-methoxyphenyl)pyrrole presents a specific challenge in heterocyclic chemistry due to the antagonistic structural features of the aniline substrate. While the Clauson-Kaas reaction (condensation of primary amines with 2,5-dimethoxytetrahydrofuran) is the standard route, the 2-bromo-5-methoxyaniline substrate combines steric hindrance (ortho-bromo) with deactivated nucleophilicity (inductive withdrawal by meta-methoxy and ortho-bromo groups).

This Application Note defines the "Gold Standard" protocol using glacial acetic acid under reflux, which provides the necessary thermal energy and acidic medium to overcome the activation energy barrier imposed by the ortho-substituent. We also discuss alternative Lewis Acid-catalyzed methods for sensitive substrates.

Strategic Analysis of the Substrate

Successful synthesis requires understanding the electronic and steric landscape of 2-bromo-5-methoxyaniline :

-

Steric Hindrance (Ortho-Effect): The bulky bromine atom at the C2 position creates significant steric strain during the initial nucleophilic attack of the amine nitrogen onto the oxonium intermediate generated from 2,5-dimethoxytetrahydrofuran (DMTHF).

-

Electronic Deactivation:

-

Inductive Effect (-I): Both the Bromine (C2) and Methoxy (C5) groups exert electron-withdrawing inductive effects on the aromatic ring. Since the Methoxy group is meta to the amine, its strong resonance donation (+R) does not directly increase the electron density on the nitrogen lone pair.

-

Result: The amine nitrogen is less nucleophilic than unsubstituted aniline or p-anisidine, necessitating vigorous conditions (high temperature/protic solvent) rather than mild aqueous protocols.

-

Reaction Conditions Comparison

| Parameter | Method A: Glacial AcOH (Recommended) | Method B: Toluene/pTSA | Method C: Microwave/AcOH |

| Temperature | 118°C (Reflux) | 110°C (Reflux) | 150–170°C |

| Time | 1–2 Hours | 4–12 Hours | 10–20 Minutes |

| Catalyst | Solvent acts as catalyst | p-Toluenesulfonic acid | Solvent acts as catalyst |

| Yield Potential | High (75–90%) | Moderate (60–75%) | High (80–95%) |

| Scalability | Excellent | Good | Limited by vessel size |

| Suitability | Best for hindered amines | Good for acid-sensitive groups | High-throughput screening |

Detailed Experimental Protocol

Method A: Glacial Acetic Acid Reflux (The "Gold Standard")

This method is prioritized for its robustness against steric hindrance and its ability to solubilize the intermediate polymeric species that often crash out in non-polar solvents.

Reagents:

-

Substrate: 2-Bromo-5-methoxyaniline (1.0 equiv) [CAS: 59557-92-5][1][2]

-

Reagent: 2,5-Dimethoxytetrahydrofuran (DMTHF) (1.1 – 1.5 equiv)

-

Solvent: Glacial Acetic Acid (0.5 M concentration relative to amine)

-

Workup: Saturated NaHCO₃ solution, Ethyl Acetate (EtOAc), Brine.[3]

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-bromo-5-methoxyaniline (e.g., 2.02 g, 10 mmol) to the flask.

-

Solvent Addition: Add Glacial Acetic Acid (20 mL). Stir until the aniline is fully dissolved. Note: The solution may turn slightly dark due to oxidation; this is normal.

-

Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.94 mL, 15 mmol, 1.5 equiv).

-

Critical Insight: A slight excess (1.5 equiv) is recommended for ortho-substituted anilines to drive the equilibrium forward despite the slower kinetics.

-

-

Reaction: Heat the mixture to a gentle reflux (bath temp ~125°C) for 1 to 2 hours .

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The aniline spot (polar, UV active) should disappear, replaced by a less polar, highly UV-active pyrrole spot near the solvent front.

-

Visual Cue: The reaction mixture will darken significantly to a deep brown/black color. This is characteristic of pyrrole synthesis and does not necessarily indicate failure.

-

-

Workup (Quench):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture carefully into a beaker containing ice-water (100 mL).

-

Neutralize the acetic acid by slowly adding saturated aqueous NaHCO₃ or solid Na₂CO₃ until pH ~7-8. Caution: Vigorous CO₂ evolution.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Washing: Combine organic layers and wash with:

-

Water (1 x 30 mL)

-

Brine (1 x 30 mL)

-

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude residue will be a dark oil. Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of 100% Hexanes

5% EtOAc/Hexanes. -

Target: The product, N-(2-bromo-5-methoxyphenyl)pyrrole, typically elutes early.

-

Mechanistic Pathway & Logic

The reaction proceeds via an acid-catalyzed ring opening of DMTHF to form 2,5-hexanedione (in situ equivalent), followed by double condensation with the amine.

Figure 1: Mechanistic pathway highlighting the critical kinetic barrier caused by the ortho-bromo substituent.

Troubleshooting & Optimization

Issue: Low Conversion / Starting Material Remains

-

Cause: The ortho-bromo group is preventing the initial attack.

-

Solution:

-

Increase Temperature: Switch solvent to Propionic Acid (bp 141°C) to access higher thermal energy.

-

Microwave Assistance: Run the reaction in a sealed vial at 150°C for 20 minutes. This is often the most effective fix for sterically hindered anilines [2].

-

Catalyst: Add 10 mol% Scandium Triflate (Sc(OTf)₃) . Lewis acids can activate the DMTHF more potently than Brønsted acids alone [3].

-

Issue: "Black Tar" Formation (Polymerization)

-

Cause: Pyrroles are electron-rich and prone to acid-catalyzed polymerization (polypyrrole formation), especially if the reaction runs too long or the acid is too strong.

-

Solution:

-

Strict Time Control: Stop the reaction immediately upon consumption of the aniline.

-

Inert Atmosphere: Ensure the reaction is run under Nitrogen or Argon to prevent oxidative polymerization.

-

Filtration: If a black precipitate forms, filter through a pad of Celite during the workup before extraction.

-

Safety & Handling

-

2-Bromo-5-methoxyaniline: Irritant. Avoid inhalation.

-

2,5-Dimethoxytetrahydrofuran: Flammable liquid. Hydrolyzes to succinaldehyde (toxic) in the presence of acid and moisture. Handle in a fume hood.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns. Use gloves and eye protection.

References

-

Clauson-Kaas, N., & Tyle, Z. (1952).[4][5] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.

-

Polshettiwar, V., & Varma, R. S. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[5] ARKIVOC, (xiv), 181-190.

-

Kumar, R., et al. (2023).[6] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 865–902.

-

PubChem Compound Summary. (2023). 2-Bromo-5-methoxyaniline (CID 793016).[2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]

- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

Application Note: Scalable Synthesis of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole

This Application Note is designed for process chemists and researchers scaling the synthesis of 1-(2-bromo-5-methoxyphenyl)-1H-pyrrole , a high-value heterocyclic building block. The presence of the ortho-bromo and meta-methoxy groups provides orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this intermediate critical for diversity-oriented synthesis in medicinal chemistry.

Part 1: Executive Summary & Strategic Analysis

The Target Intermediate

The target molecule is an N-aryl pyrrole featuring a sterically congested 2-bromo-5-methoxyphenyl core.

-

Chemical Name: 1-(2-bromo-5-methoxyphenyl)-1H-pyrrole

-

CAS Number: (Analogous structures often custom synthesized; precise CAS depends on registry)

-

Key Utility: The pyrrole ring serves as a nucleophilic scaffold, while the aryl bromide allows for regiospecific metal-catalyzed coupling, essential for constructing biaryl kinase inhibitors or antifungal agents.

Route Selection Strategy

Two primary retrosynthetic disconnections exist for N-aryl pyrroles. For scale-up (>100 g), the Modified Clauson-Kaas synthesis is superior to C-N coupling due to cost and purification efficiency.

| Feature | Route A: Modified Clauson-Kaas (Recommended) | Route B: Metal-Catalyzed C-N Coupling |

| Reaction Type | Condensation / Cyclization | Buchwald-Hartwig Amination |

| Starting Materials | 2-Bromo-5-methoxyaniline + 2,5-Dimethoxytetrahydrofuran | 1-Bromo-2-iodo-4-methoxybenzene + Pyrrole |

| Catalyst Cost | Low (pTSA or Acetic Acid) | High (Pd/Ligand systems) |

| Atom Economy | High (Byproducts: MeOH, H₂O) | Moderate (Stoichiometric base waste) |

| Purification | Crystallization (High potential) | Column Chromatography often required |

| Scalability | High (Robust thermal process) | Medium (Sensitive to O₂, catalyst deactivation) |

Decision: This protocol details the Modified Clauson-Kaas Route using a biphasic toluene system or acetic acid, optimized for process safety and ease of workup.

Part 2: Detailed Experimental Protocol

Reaction Mechanism & Logic

The synthesis utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a latent source of succinaldehyde. Under acidic conditions, 2,5-DMTHF hydrolyzes to form the dialdehyde, which undergoes double condensation with 2-bromo-5-methoxyaniline followed by dehydration to aromatize into the pyrrole.

Critical Process Parameter (CPP): The ortho-bromine substituent creates steric bulk. To prevent incomplete cyclization (stopping at the imine stage), sufficient thermal energy (reflux) and acid catalysis are required.

Visualization: Synthesis Workflow

Caption: Workflow for the Clauson-Kaas synthesis of N-aryl pyrrole derivatives optimizing for non-chromatographic purification.

Protocol: 100g Scale-Up

Safety Note: 2,5-DMTHF is flammable and hydrolyzes to succinaldehyde (toxic). Perform all operations in a fume hood.

Materials:

-

2-Bromo-5-methoxyaniline: 101.0 g (0.50 mol)

-

2,5-Dimethoxytetrahydrofuran (2,5-DMTHF): 72.7 g (0.55 mol, 1.1 equiv)

-

Glacial Acetic Acid: 500 mL (Solvent/Catalyst)

-

Alternative Solvent: Toluene (500 mL) + p-Toluenesulfonic acid (pTSA) (5 mol%) if avoiding large volumes of acetic acid.

Procedure (Acetic Acid Method - Most Robust for Steric Amines):

-

Charging: To a 2-L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 2-bromo-5-methoxyaniline (101.0 g).

-

Solvation: Add Glacial Acetic Acid (500 mL). Stir at room temperature until the aniline is fully dissolved.

-

Reagent Addition: Add 2,5-DMTHF (72.7 g) in a single portion. The solution may darken slightly.

-

Reaction: Heat the mixture to reflux (118°C) . Maintain reflux for 2–4 hours .

-

Mechanistic Insight: The high temperature ensures the ortho-bromo steric barrier is overcome during the ring-closure step.

-

-

IPC (In-Process Control): Monitor by HPLC or TLC (20% EtOAc/Hexane). The aniline spot (more polar) should disappear, replaced by the non-polar pyrrole spot (high Rf).

-

Quench & Isolation:

-

Cool the reaction mixture to ~20°C.

-

Pour the mixture slowly into Ice/Water (1.5 L) with vigorous stirring. The product may precipitate as a solid.

-

If Solid: Filter the precipitate, wash copiously with water (to remove acetic acid), and dry.

-

If Oiling Out: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 300 mL). Wash combined organics with Sat. NaHCO₃ (to neutralize acid) and Brine. Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

The crude material is often dark. Dissolve in minimal hot Ethanol or Heptane/EtOAc (9:1) .

-

Add activated charcoal (5 wt%), reflux for 15 min, and filter through Celite.

-

Cool to crystallize.[1]

-

Target Yield: 85–92% (approx. 107–115 g).

-

Part 3: Critical Process Parameters & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Temperature | 110–120°C (Reflux) | Low Temp: Incomplete cyclization; intermediate imines remain. High Temp: Degradation/polymerization of pyrrole (black tar). |

| Stoichiometry | 1.1 equiv 2,5-DMTHF | Excess: Polymerization of succinaldehyde (difficult cleanup). Deficit: Unreacted aniline (difficult to separate). |

| Acid Strength | pH < 4 | Acetic acid acts as both solvent and catalyst. If using Toluene, pTSA is mandatory to drive hydrolysis. |

| Atmosphere | Inert (N₂/Ar) | Pyrroles are susceptible to oxidation. While the electron-withdrawing Br stabilizes it slightly, inert gas prevents darkening. |

Troubleshooting "Black Tar" Formation

Pyrrole synthesis is notorious for forming polypyrrole tars if exposed to oxygen or excessive acid/heat.

-

Prevention: Ensure strict inert atmosphere.

-

Remedy: If the crude is tarry, perform a Silica Plug Filtration : Dissolve in DCM, pass through a short pad of silica gel to trap polar polymers, and elute with DCM.

Part 4: Analytical Validation

1. H-NMR (400 MHz, CDCl₃):

-

Pyrrole protons: Look for two triplets (or dd) at δ ~6.3 ppm (C3/C4-H) and ~6.9 ppm (C2/C5-H). Note: Due to symmetry of the pyrrole ring attached to N, these appear as two distinct signals.

-

Aryl protons:

-

H-3 (ortho to Br): Doublet, ~7.5 ppm.

-

H-4/H-6: Signals around 6.8–7.0 ppm depending on methoxy shielding.

-

-

Methoxy: Singlet at δ ~3.8 ppm.[2]

2. HPLC Purity Specification:

-

Column: C18 Reverse Phase.

-

Mobile Phase: MeCN/Water (0.1% Formic Acid).

-

Target Purity: >98.0% (a/a).

-

Impurity Limit: Aniline < 0.1%.

Part 5: References

-

Clauson-Kaas, N., & Tyle, Z. (1952).[3][4] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. (The foundational method for pyrrole synthesis).

-

Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the Antifungal Agent (+)-Polyoxamic Acid. Journal of the American Chemical Society, 122(16), 3801–3810. (Demonstrates Clauson-Kaas utility in complex synthesis).

-

Banik, B. K., et al. (2004). Microwave-induced organic reaction enhancement chemistry. 23. A simplified synthesis of N-arylpyrroles. Tetrahedron Letters, 45(24), 4723-4725. (Modern acceleration techniques).

-

Polara, A., et al. (2023).[5] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 935–962. Link (Comprehensive review of catalysts and green solvents).

-

PubChem Compound Summary. 2-Bromo-5-methoxyaniline. Link (Precursor data).

Sources

- 1. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]

- 2. rsc.org [rsc.org]

- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy [mdpi.com]

Stability of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole under acidic conditions

Topic: Stability of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole under acidic conditions Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, Medicinal Chemists, Process Chemists[1]

Subject: Stability of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole (CAS: Analogous to N-aryl pyrrole class) in Acidic Media.

Diagnostic Overview: The "Why" and "How" of Instability

Executive Summary: 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole exhibits conditional stability .[1] It is generally stable in weak organic acids (e.g., acetic acid) used during its synthesis (Clauson-Kaas method) but is highly labile in strong mineral acids (HCl, H₂SO₄) or strong organic acids (TFA, TsOH), particularly in the presence of moisture or heat.

The Core Failure Mode: Acid-Catalyzed Oligomerization

The pyrrole ring is electron-rich (

Visualizing the Degradation Pathway The following diagram illustrates the mechanistic failure of this molecule under acidic conditions. Note that the ortho-bromo group provides some steric protection by twisting the aryl ring out of planarity, but it cannot prevent protonation by strong acids.

Figure 1: Mechanism of acid-catalyzed polymerization. The formation of "pyrrole red" (polymers) is irreversible.

Troubleshooting Guide: Common Experimental Issues

Use this matrix to diagnose issues observed during the handling of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole.

| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |

| Solution turns bright red or purple | Acidic Oligomerization | Formation of conjugated pyrrole trimers/tetramers (pyrrole red).[1] | Immediate Quench: Add cold sat. NaHCO₃. Do not attempt to reverse; purify via chromatography immediately. |

| Black tar/precipitate forms | Advanced Polymerization | Uncontrolled cationic chain polymerization initiated by strong acid. | Discard: The material is likely unrecoverable. Review solvent acidity (e.g., CHCl₃ can form HCl over time). |

| Loss of Methoxy Signal (NMR) | Ether Cleavage | Use of strong Lewis acids (BBr₃, AlCl₃) or HI/HBr at high heat. | Switch Reagents: If deprotecting other groups, use basic or neutral conditions (e.g., hydrogenation, fluoride sources). |

| Low Yield after Workup | Acidic Aqueous Wash | Washing the organic layer with 1M HCl or unbuffered water. | Buffer: Use pH 7 phosphate buffer or dilute NaHCO₃ for washes. Never use strong acid to remove unreacted anilines. |

Experimental Protocols

Protocol A: Safe Workup Decision Tree

When isolating this compound (e.g., from a Clauson-Kaas synthesis), the workup is the most critical step for stability.

Figure 2: Safe isolation workflow to prevent acid-induced degradation during workup.

Protocol B: Rapid Stability Assay (TLC Method)

Before subjecting the bulk material to a new reaction condition, perform this micro-assay.

-

Prepare Standard: Dissolve 2 mg of the pyrrole in 0.5 mL DCM. Spot on a TLC plate.

-

Prepare Test Solution: Dissolve 2 mg of pyrrole in the proposed solvent/acid mixture (0.5 mL).

-

Incubate: Let stand for 15 minutes at room temperature.

-

Analyze: Spot the test solution next to the standard.

-

Pass: Single spot, identical R_f, no streak.

-

Fail: Baseline streak (polymer), new spots (oligomers), or disappearance of UV activity.

-

Frequently Asked Questions (FAQ)

Q1: Can I use HCl to remove unreacted 2-bromo-5-methoxyaniline from the crude mixture? A: No. While this is standard for many anilines, the N-aryl pyrrole will polymerize in 1M HCl.[1]

-

Alternative: Use flash column chromatography. The polarity difference between the aniline (polar, H-bond donor) and the N-aryl pyrrole (non-polar) is usually sufficient for separation on silica gel using Hexane/EtOAc.

Q2: Is the "2-bromo" group stable to acid? A: Generally, yes. The aromatic C-Br bond is stable to non-reducing acids.[1] However, if you use metals (Zn, Fe) in acidic media (reducing conditions), you risk hydrodehalogenation (replacing Br with H).

Q3: I need to remove a Boc group elsewhere in the molecule. Can I use TFA? A: This is risky.

-

Recommendation: Use a scavenger-rich TFA cocktail (e.g., with triethylsilane) at 0°C and monitor strictly by LCMS. Quench immediately.

-

Better Alternative: If possible, use TMSI (Trimethylsilyl iodide) or thermal deprotection if applicable, though these have their own challenges.

Q4: Why does my chloroform solution turn pink over time? A: Chloroform (CHCl₃) naturally decomposes to form trace HCl and phosgene, especially when unstabilized or exposed to light. This trace acid is enough to catalyze pyrrole oligomerization.

-

Fix: Filter CHCl₃ through basic alumina before use or store the compound in deuterated benzene/DMSO for NMR.

References

-

Clauson-Kaas, N., & Tyle, Z. (1952).[2] Preparation of Cis- and Trans-2,5-Dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran.[1] Acta Chemica Scandinavica, 6, 667–679. (Foundational chemistry for N-substituted pyrroles). Link

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[3] (Authoritative text on pyrrole reactivity and electrophilic substitution mechanisms). Link

-

Schofield, K. (2011). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworth-Heinemann.[1] (Detailed analysis of acid-catalyzed polymerization kinetics).

-

PubChem. (n.d.).[4] 2-Bromo-5-methoxyaniline (Precursor Data). National Library of Medicine. Link

Sources

Navigating the Molecular Maze: A Comparative Guide to HRMS Data for C11H10BrNO

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technology, offering unparalleled accuracy and sensitivity for determining elemental compositions and unraveling complex molecular architectures.[1][2] This guide provides an in-depth comparison of leading HRMS platforms for the analysis of a representative small molecule, C11H10BrNO, a compound embodying the structural complexities frequently encountered by researchers. We will delve into the causality behind experimental choices, present validating protocols, and offer data-driven insights to empower scientists in their analytical endeavors.

The Critical Role of High Resolution and Mass Accuracy

For a molecule with the elemental formula C11H10BrNO, a multitude of isobaric interferences—molecules with the same nominal mass but different elemental compositions—can obscure correct identification. HRMS instruments, with their ability to measure mass-to-charge ratios (m/z) to several decimal places, are essential for distinguishing the target analyte from these interferences.[3] High mass accuracy, typically expressed in parts per million (ppm), directly translates to higher confidence in the proposed elemental formula.[3][4]

A Comparative Overview of HRMS Platforms

The choice of an HRMS instrument significantly impacts the quality and depth of analytical data. The three most prevalent technologies in modern laboratories are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry.[5] Each possesses distinct advantages and is suited for different analytical challenges.

| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |

| Mass Analyzer Principle | Measures the time it takes for ions to travel a fixed distance.[6] | Ions are trapped in an orbital motion around a central spindle-like electrode; the frequency of their motion is related to their m/z.[5] | Ions are trapped in a Penning trap with a strong magnetic field; their cyclotron frequency is measured.[5] |

| Typical Resolution | 10,000 - 60,000 FWHM[7] | Up to 240,000 FWHM (and higher in newer models)[5] | > 1,000,000 FWHM[5] |

| Typical Mass Accuracy | < 5 ppm[8] | < 1-3 ppm[9] | < 1 ppm[5] |

| Scan Speed | Fast[6] | Moderate to Fast[10] | Slow[5] |

| Cost & Complexity | Moderate[6] | High[5] | Very High & Complex[5] |

Expert Insights:

-

Q-TOF instruments offer a superb balance of speed, sensitivity, and resolution, making them workhorses for both qualitative and quantitative studies, especially when coupled with fast chromatography.[6][11]

-

Orbitrap analyzers provide exceptional resolution and mass accuracy, which is highly advantageous for resolving complex mixtures and confidently assigning elemental compositions.[9] However, their trapping nature can sometimes lead to a more limited dynamic range compared to TOF instruments in certain applications.[10]

-

FT-ICR-MS delivers the highest achievable resolution and mass accuracy, making it the ultimate tool for resolving extremely complex samples and fine isotopic structures.[5][12] Its slower scan speed and high cost, however, often reserve its use for the most demanding research questions.[5]

For the routine analysis and confirmation of a compound like C11H10BrNO, both Q-TOF and Orbitrap platforms offer more than sufficient performance. The final choice often depends on the specific research goals, sample complexity, and available budget.

A Validated Experimental Workflow for C11H10BrNO Analysis

To ensure data integrity and reproducibility, a well-defined and validated experimental protocol is crucial.[13][14] The following workflow provides a robust framework for the HRMS analysis of C11H10BrNO.

Caption: A comprehensive workflow for the HRMS analysis of C11H10BrNO.

Detailed Experimental Protocol:

1. Sample Preparation:

- Accurately weigh approximately 1 mg of the purified C11H10BrNO standard. Sample purity is critical for accurate mass measurement.[8]

- Dissolve the sample in HPLC-grade methanol to create a 1 mg/mL stock solution.

- Prepare a working solution of approximately 1 micromolar by diluting the stock solution in a mixture of 50:50 (v/v) HPLC-grade acetonitrile and water containing 0.1% formic acid. The addition of formic acid promotes protonation for positive ion mode analysis.[8]

- Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.[15]

2. LC-HRMS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point for this type of molecule.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized to ensure good peak shape and separation from any impurities.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS):

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for molecules with nitrogen atoms.[16][17]

- Full Scan MS: Acquire data over a mass range that comfortably includes the theoretical m/z of the protonated molecule (e.g., m/z 100-500).

- Data-Dependent Acquisition (DDA) for MS/MS: Set the instrument to automatically select the most intense ions from the full scan MS for fragmentation (e.g., the top 3-5 most abundant ions). This will provide structural information.[2]

Data Analysis and Interpretation: A Step-by-Step Guide

1. Elemental Composition Confirmation:

- The theoretical monoisotopic mass of the protonated molecule [C11H10BrNO + H]+ is calculated to be 267.9971 m/z.

- Using the high-resolution data, the measured accurate mass is compared to the theoretical mass. The mass error should ideally be below 5 ppm.[4]

- Software tools can then be used to predict possible elemental formulas that fit the measured accurate mass within the specified tolerance.[18]

2. Isotopic Pattern Verification:

- A key feature for a bromine-containing compound is its distinct isotopic signature. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance.[19]

- This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by approximately 2 m/z units.[19] This provides a high degree of confidence in the presence of bromine.

3. Structural Elucidation through Fragmentation Analysis:

- The MS/MS spectrum reveals the fragmentation pattern of the molecule, providing clues about its structure. Common fragmentation pathways include the loss of neutral molecules (e.g., H2O, CO) and the cleavage of specific bonds.[20][21]

- For C11H10BrNO, a potential structure is N-(4-bromophenyl)propenamide. The MS/MS spectrum would likely show characteristic fragments.

parent [label="[C11H10BrNO + H]+\nm/z 267.9971", fillcolor="#FBBC05"];

frag1 [label="[C8H7BrO + H]+\nm/z 198.9756"];

frag2 [label="[C6H5Br]+\nm/z 155.9599"];

frag3 [label="[C3H4O]+\nm/z 56.0262"];

parent -> frag1 [label="Loss of C3H3N"];

parent -> frag2 [label="Loss of C5H5NO"];

parent -> frag3 [label="Formation of propenoyl cation"];

}

Caption: A plausible fragmentation pathway for protonated N-(4-bromophenyl)propenamide.

Performance Comparison: A Hypothetical Case Study

To illustrate the practical differences between HRMS platforms, consider the following hypothetical data for the analysis of C11H10BrNO:

| Parameter | Instrument A (Q-TOF) | Instrument B (Orbitrap) |

| Measured m/z | 267.9965 | 267.9970 |

| Mass Accuracy (ppm) | -2.24 | -0.37 |

| Resolution (FWHM) | 45,000 | 140,000 |

| Signal-to-Noise (S/N) | 850 | 1200 |

Both instruments provide excellent data that would confidently identify the compound. Instrument B (Orbitrap) shows slightly better mass accuracy and significantly higher resolution in this example. However, the Q-TOF's performance is well within acceptable limits for routine identification and confirmation. The choice between them would depend on the specific need for the ultra-high resolution offered by the Orbitrap for a given project.

Conclusion: Empowering Research with High-Resolution Data

High-Resolution Mass Spectrometry is an indispensable tool for the modern researcher. By understanding the principles and comparative strengths of different HRMS platforms, and by employing robust, validated experimental workflows, scientists can confidently determine the elemental composition and structure of novel compounds like C11H10BrNO. This guide provides a framework for making informed decisions and generating high-quality, reliable data that is crucial for advancing drug discovery and other scientific disciplines. Adherence to principles of scientific integrity, including proper documentation and data management, ensures that the generated results are trustworthy and defensible.[22][23][24]

References

- Vertex AI Search. (2025). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.

- Vertex AI Search. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Developm.

- Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry.

- Vertex AI Search. (2025).

- Taylor & Francis. (2021). New advance in the application of compound-specific isotope analysis (CSIA)

- Excel in Science. (2025). Understanding Mass Accuracy in High Resolution Mass Spectrometry.

- PubMed. (n.d.). Detection of chlorinated and brominated byproducts of drinking water disinfection using electrospray ionization-high-field asymmetric waveform ion mobility spectrometry-mass spectrometry.

- Vertex AI Search. (n.d.). HRMS sample submission guidelines.docx.

- PubMed. (2011). Drug metabolite profiling and identification by high-resolution mass spectrometry.

- Shimadzu Asia Pacific. (n.d.).

- Preprints.org. (2025).

- Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches.

- Vertex AI Search. (n.d.).

- The Bumbling Biochemist. (2025). Mass resolution and mass accuracy in mass spectrometry.

- Taylor & Francis. (2007).

- Chemistry Steps. (2025). Isotopes in Mass Spectrometry.

- Vertex AI Search. (2025).

- ResearchGate. (2017).

- YouTube. (2025). Formula Prediction in HRMS Analysis on LC Q TOF.

- Vertex AI Search. (n.d.). Orbitrap or FT-ICR?

- ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis.

- Vertex AI Search. (n.d.). Chapter 1 – HRMS: Fundamentals and Basic Concepts.

- ConnectSci. (2011). Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances.

- PMC. (n.d.). Mass Resolution and Mass Accuracy: How Much Is Enough?.

- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.

- PubMed. (2005).

- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.

- ChemRxiv. (n.d.). Machine Learning for Enhanced Identification in RPLC/HRMS Non-Targeted Workflows.

- ResearchGate. (n.d.). Overview of sample preparation and GC-and LC-(HR)MS analysis workflows in exposomics research.

- PMC. (n.d.).

- Spectroscopy Online. (2014).

- Vertex AI Search. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.

- Wikipedia. (n.d.).

- Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?.

- Mass Spectrometry Facility. (n.d.).

- ResearchGate. (n.d.).

- Creative Proteomics. (n.d.).

- Vertex AI Search. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.

- European Union. (n.d.).

- PMC. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends.

- ECA Academy. (2021).

- Vertex AI Search. (2024).

- Vertex AI Search. (2013). Mass Spectrometry analysis of Small molecules.

- PMC. (n.d.). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems.

- YouTube. (2022).

- Chemistry LibreTexts. (2023).

- AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.

- PMC. (2024).

- Veterinärmedizinische Universität Wien. (n.d.).

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. biocompare.com [biocompare.com]

- 6. zefsci.com [zefsci.com]

- 7. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]

- 8. utoledo.edu [utoledo.edu]

- 9. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Orbitrap or FT-ICR? A Comprehensive Analysis of Top-Down Mass Spectrometry Platforms [en.biotech-pack.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 18. youtube.com [youtube.com]

- 19. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Good Laboratory Practice (GLP) | EFSA [efsa.europa.eu]

- 23. GLP: New Data Integrity Guideline - ECA Academy [gmp-compliance.org]

- 24. andrewalliance.com [andrewalliance.com]

Proper Disposal Procedures: 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole

Executive Summary: The "Do's and Don'ts"

-

DO segregate this compound strictly into Halogenated Organic Waste streams.

-

DO label specifically as "Contains Organobromides" to alert disposal facilities of HBr generation potential.

-

DO NOT mix with strong acids (e.g., HCl, H₂SO₄) in the waste container; the pyrrole ring is acid-sensitive and may undergo exothermic polymerization.

-

DO NOT dispose of via drain or municipal trash. This compound is classified as a potential marine pollutant and persistent organic pollutant (POP) precursor.

Chemical Identity & Hazard Profiling

To dispose of a chemical safely, one must understand its reactive properties. 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole is a bi-aryl system combining an electron-rich pyrrole ring with a halogenated benzene.

Structural Determinants of Disposal

-

The Bromine Atom (Br): This is the primary driver for disposal. Upon incineration, this generates Hydrogen Bromide (HBr) and potentially elemental Bromine (Br₂). Standard fuel-blending incinerators cannot handle high halogen loads without specific scrubbers.

-

The Pyrrole Ring: Pyrroles are electron-rich heterocycles. They are susceptible to oxidation and acid-catalyzed polymerization .

-

The Methoxy Group: Increases electron density, making the ring systems more reactive toward electrophiles (and oxidizers).

Physical & Safety Data Summary

| Property | Value / Status | Implication for Disposal |

| Physical State | Solid (crystalline) or Viscous Oil | Requires solid waste bins or dissolution in compatible solvent. |

| Flammability | Combustible Organic | Classify as Ignitable Waste (D001) if in flammable solvent. |

| Reactivity | Acid-Sensitive | CRITICAL: Do not mix with acidic waste streams. |

| Toxicity | Irritant / Potential Toxicant | Handle with double nitrile gloves and N95/P100 respiratory protection. |

| RCRA Status | Non-listed (Default to Characteristic) | Treat as "Halogenated Solvent/Solid" waste. |

Pre-Disposal Stabilization & Segregation

The Golden Rule: The safety of the waste stream is determined at the moment of segregation, not at the incinerator.

The "Acid-Check" Protocol (Self-Validating System)

Because this compound contains a pyrrole ring, it presents a unique hazard in waste drums: Polymerization .

-

Risk: If 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole is thrown into a waste container containing acidic byproducts (e.g., Thionyl chloride, acid chlorides, strong mineral acids), the pyrrole can polymerize rapidly. This reaction is exothermic and can pressurize or melt the waste container.

-

Validation Step: Before adding this compound to a commingled waste container, check the pH of the waste stream. If pH < 4, do not add . Neutralize the waste stream or start a separate container.

Segregation Logic Diagram

The following decision tree ensures the compound ends up in the correct regulatory stream.

Figure 1: Segregation Decision Tree. Note that even if dissolved in a non-halogenated solvent, the presence of the bromine atom usually necessitates the "Halogenated" waste stream to protect downstream catalytic oxidizers.

The Disposal Workflow (Step-by-Step)

Step 1: Packaging

-

Solids: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar or double-bag in 6-mil polyethylene bags. Glass is acceptable but poses a breakage risk during transport.

-

Liquids: Use standard safety cans or HDPE carboys. Ensure the cap is vented if there is any risk of residual reactivity, though the pyrrole is generally stable in neutral solution.

Step 2: Labeling (Critical for Incineration)

The disposal facility uses your label to determine the burn temperature.

-

Standard Label: "Hazardous Waste - Halogenated Organic."

-

Specific Constituent Text: You must write: "Contains: 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole".

-

Warning Flag: Add a secondary sticker or note: "Organobromine - High Acid Gas Potential." This alerts the facility that HBr will be generated, requiring caustic scrubbing.

Step 3: Satellite Accumulation

Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

-

Secondary Containment: The container must sit in a tray capable of holding 110% of the volume.

-

Closure: Keep closed at all times except when adding waste.

Step 4: Final Handoff (EHS/Contractor)

Transfer to your facility's Environmental Health & Safety (EHS) team. They will aggregate this with other halogenated aromatics (Waste Code D022 or similar generic halogenated codes depending on concentration).

Regulatory & Environmental Compliance

Why High-Temperature Incineration?

Organobromine compounds have strong Carbon-Bromine bonds. If incinerated at standard temperatures (~800°C), they may not fully decompose, or they may form brominated dioxins/furans , which are highly toxic environmental pollutants.

-

Requirement: This waste must be directed to a facility operating a rotary kiln incinerator at >1100°C with a residence time >2 seconds [1].[1]

RCRA Considerations (USA)

While this specific molecule is not a "Listed Waste" (P or U list), it falls under the "Characteristic" definitions if ignitable. However, under the "Mixture Rule," mixing it with a listed halogenated solvent (like Methylene Chloride, F002) makes the entire mixture a listed hazardous waste [2].

Emergency Spill Response

Scenario: You drop a 5g vial of the solid on the floor.

-

Evacuate & Ventilate: Clear the immediate area. Organobromines can be lachrymators (tear-inducing).

-

PPE: Don double nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 respirator.

-

Containment: Do not use water (spreads contamination).

-

Cleanup:

-

Cover the spill with a generic absorbent (vermiculite or spill pads).

-

Technical Tip: If the substance is an oil, use a solvent-dampened pad (Ethanol or Acetone) to wipe the surface after bulk removal.

-

Avoid Bleach: Do NOT use bleach (sodium hypochlorite) to clean the surface. Oxidizing pyrroles can create complex, tarry messes, and oxidizing bromides can liberate toxic bromine gas.

-

-

Disposal of Debris: Place all cleanup materials into the "Solid Hazardous Waste" bin (Bin A from Figure 1).

References

-

European Commission. (2000). Directive 2000/76/EC on the incineration of waste.[2] (Requires 1100°C for >1% halogenated organic substances).[2] Link

-

U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3][4]Link

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Pyrrole. (General reactivity and safety data for the pyrrole class). Link

-

American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. (General guidelines for segregating organic wastes). Link

Sources

- 1. epa.gov [epa.gov]

- 2. eur-lex.europa.eu [eur-lex.europa.eu]

- 3. Federal Register :: Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule [federalregister.gov]

- 4. bhfs.com [bhfs.com]

A Senior Application Scientist's Guide to Handling 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure—a halogenated aromatic and a pyrrole derivative—necessitates a conservative approach based on the known hazards of these chemical classes. This document synthesizes technical data and field-proven insights to ensure your operational safety.

Hazard Assessment: A Proactive Stance

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole combines two key structural motifs that inform our safety protocol:

-

Halogenated Aromatic Compound: Brominated organic compounds are often toxic, environmentally persistent, and can release hazardous gases like hydrogen bromide upon decomposition.[1][2] Their disposal is strictly regulated.[3]

-

Pyrrole Moiety: The pyrrole ring is a common feature in pharmacologically active molecules.[4][5] The parent pyrrole is flammable, can cause severe eye damage, and may be harmful if inhaled.[6]

Based on analogous structures, we must assume this compound may be harmful if swallowed or inhaled, and likely causes significant skin and eye irritation.[7][8] Therefore, all handling must occur with robust engineering controls and a comprehensive personal protective equipment (PPE) strategy.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a critical system designed to mitigate specific, anticipated risks. All PPE should be inspected before use and removed carefully to avoid skin contamination.[7]

| PPE Category | Specification | Rationale and Causality |

| Hand Protection | Double-gloving: Nitrile base glove with a Neoprene or Viton outer glove. | A single pair of nitrile gloves offers only incidental splash protection.[9][10] Given that halogenated hydrocarbons can degrade standard gloves, an outer glove made of a more resistant material like Neoprene or Viton is essential for extended handling or in case of significant spills.[11][12] |

| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield. | Safety glasses are insufficient as they do not seal around the eyes, leaving gaps for splashes and powders.[12] Chemical splash goggles provide a necessary seal. A face shield is mandatory when handling any significant quantity of the material to protect the entire face from splashes.[9][12] |

| Body Protection | Flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned. | Protects skin and personal clothing from splashes. Synthetic fabrics like polyester or acrylic should be avoided as they can melt and fuse to the skin in a fire.[9] The lab coat must be fully fastened to provide maximum coverage. |

| Footwear | Closed-toe, closed-heel leather or chemical-resistant shoes. | Prevents exposure from spills that may reach the floor. The material should be non-porous to prevent absorption of chemicals.[9] |

| Respiratory Protection | Not typically required when working within a certified chemical fume hood. | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[3] A respirator may be required only if a risk assessment determines a high potential for aerosolization outside of a containment device.[9] |

Operational Plan: From Vial to Waste

A systematic workflow minimizes the risk of exposure and cross-contamination. Every step, from preparation to disposal, must be deliberate and executed with precision.

Step-by-Step Handling Protocol

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Verify that a safety shower and eyewash station are accessible and unobstructed.[8]

-

Cover the work surface with absorbent, disposable bench paper.

-

Assemble all necessary glassware and equipment within the fume hood.

-

Prepare separate, clearly labeled waste containers for halogenated organic waste (liquid) and contaminated solid waste.[1][3]

-

-

Donning PPE:

-

Put on the inner pair of nitrile gloves.

-

Don the lab coat, ensuring it is fully buttoned.

-

Put on chemical splash goggles.

-

Put on the outer pair of Neoprene or Viton gloves, pulling the cuffs over the sleeves of the lab coat.

-

Finally, put on the face shield.

-

-

Handling the Compound:

-

Perform all manipulations, including weighing and transfers, deep within the fume hood sash.

-

Handle the compound as a solid to avoid creating dust. If it is a fine powder, exercise extreme caution during transfer.

-

If making a solution, add the solvent to the solid slowly to prevent splashing.

-

-

Post-Reaction:

-